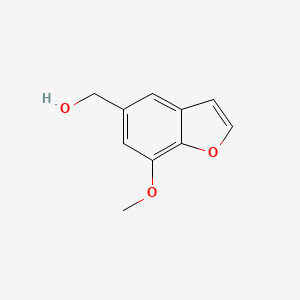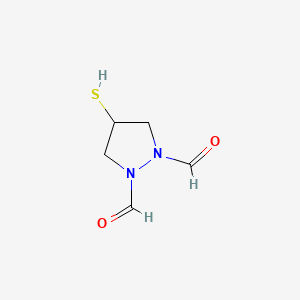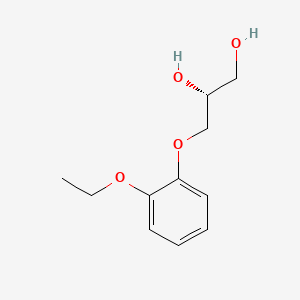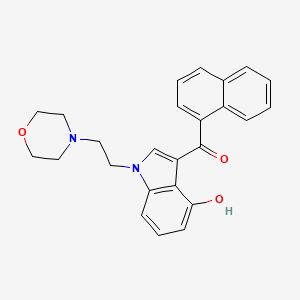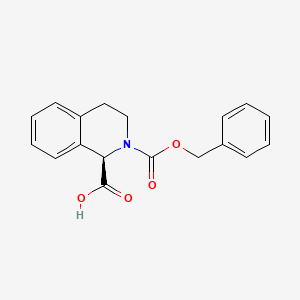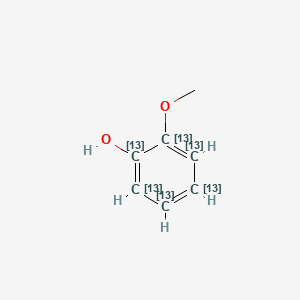
1,4-Cyclohexadiene,3-methoxy-6-(1-methylethyl)-(9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Cyclohexadiene,3-methoxy-6-(1-methylethyl)-(9CI) is a chemical compound with the molecular formula C11H18O. It is commonly known as pulegone, and it is a colorless liquid with a minty odor. Pulegone is an important compound in the field of organic chemistry, and it has various scientific research applications.
Mechanism of Action
The mechanism of action of pulegone is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and signaling pathways in the body. Pulegone has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. It has also been shown to inhibit the activity of certain signaling pathways, such as the nuclear factor kappa B (NF-κB) pathway, which is involved in the regulation of inflammation and cell survival.
Biochemical and Physiological Effects:
Pulegone has various biochemical and physiological effects, including its anti-inflammatory, analgesic, and anti-cancer effects. Pulegone has been shown to reduce the production of inflammatory mediators, such as prostaglandins and cytokines, and to reduce pain and inflammation in animal models of arthritis and other inflammatory conditions. Pulegone has also been shown to have anti-cancer effects, including its ability to induce apoptosis (programmed cell death) in cancer cells and to inhibit the growth and proliferation of cancer cells.
Advantages and Limitations for Lab Experiments
The advantages of using pulegone in lab experiments include its low toxicity, its availability, and its potential therapeutic properties. However, there are also limitations to using pulegone in lab experiments, including its potential for toxicity at high doses, its variability in purity and quality, and its limited solubility in aqueous solutions.
Future Directions
There are many future directions for research on pulegone, including its potential use as a therapeutic agent for various diseases and conditions, such as cancer, inflammatory disorders, and pain. Further research is needed to fully understand the mechanism of action of pulegone and to identify its potential targets in the body. Additionally, research is needed to optimize the synthesis and purification of pulegone and to develop new formulations and delivery methods for its use in therapeutic applications.
Synthesis Methods
Pulegone can be synthesized by various methods, including the oxidation of menthone or the reduction of piperitone. The most common method of synthesis involves the isolation of pulegone from essential oils, such as pennyroyal oil or peppermint oil.
Scientific Research Applications
Pulegone has various scientific research applications, including its use as a flavoring agent, a fragrance in perfumes and cosmetics, and as a natural insecticide. In recent years, pulegone has gained attention for its potential therapeutic properties, including its anti-inflammatory, analgesic, and anti-cancer effects.
properties
CAS RN |
153113-83-8 |
|---|---|
Product Name |
1,4-Cyclohexadiene,3-methoxy-6-(1-methylethyl)-(9CI) |
Molecular Formula |
C10H16O |
Molecular Weight |
152.237 |
IUPAC Name |
3-methoxy-6-propan-2-ylcyclohexa-1,4-diene |
InChI |
InChI=1S/C10H16O/c1-8(2)9-4-6-10(11-3)7-5-9/h4-10H,1-3H3 |
InChI Key |
JLWJQSAGCPLFDA-UHFFFAOYSA-N |
SMILES |
CC(C)C1C=CC(C=C1)OC |
synonyms |
1,4-Cyclohexadiene,3-methoxy-6-(1-methylethyl)-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



